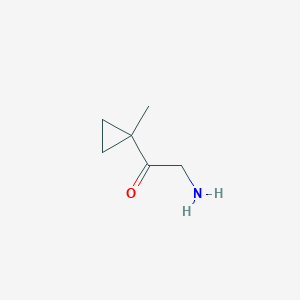
2-Amino-1-(1-methylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-(1-methylcyclopropyl)ethanone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-1-(1-methylcyclopropyl)ethanone, with the chemical formula C_6H_11N_O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 113.16 g/mol
- CAS Number : 1707364-82-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter systems, potentially affecting mood and behavior. Its structure suggests it could interact with receptors involved in neurotransmission.
- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may bind to specific neurotransmitter receptors, modulating their activity. This interaction could lead to changes in signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its antimicrobial effects.
Neuropharmacological Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The specific receptor targets were not fully elucidated but suggestive evidence points towards modulation of GABAergic activity.
Antimicrobial Activity
In vitro assays revealed that this compound exhibited inhibitory effects against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates potential for therapeutic applications.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Anxiolytic-like behavior | |
| Antimicrobial | Inhibition of bacterial growth |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways involved.
- Toxicological Assessments : Evaluating the safety profile in vivo to ascertain therapeutic viability.
- Formulation Development : Exploring potential delivery methods for clinical applications.
Properties
IUPAC Name |
2-amino-1-(1-methylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2-3-6)5(8)4-7/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJHSXVMAWUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














